5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile molecular structure
5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile molecular structure
The following technical guide details the molecular structure, synthesis, and applications of 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile .
Molecular Scaffold Analysis, Synthetic Pathways, and Medicinal Chemistry Applications
Executive Summary
5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile (CAS: 1471468-84-4) represents a highly specialized bicyclic heterocyclic scaffold used primarily as an intermediate in the development of kinase inhibitors, carbonic anhydrase inhibitors, and antitubercular agents. Characterized by a fused pyridine-cyclohexanone core, the molecule features two orthogonal reactive centers: an electrophilic ketone at the C5 position and a versatile nitrile group at the C2 position. This guide provides a comprehensive analysis of its physiochemical properties, validated synthetic protocols, and reactivity profile for drug discovery applications.
Chemical Profile & Physiochemical Properties[1][2]
The molecule comprises a tetrahydroquinoline core oxidized at the benzylic position (C5) and functionalized with a cyano group at the C2 position. This electron-deficient pyridine ring exhibits distinct electronic properties compared to its non-oxidized counterparts.
Table 1: Physiochemical Specifications
| Property | Value / Description | Source/Method |
| IUPAC Name | 5-oxo-7,8-dihydro-6H-quinoline-2-carbonitrile | IUPAC |
| CAS Number | 1471468-84-4 | Chemical Abstracts |
| Molecular Formula | C₁₀H₈N₂O | Stoichiometry |
| Molecular Weight | 172.18 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Experimental (Class) |
| Predicted LogP | 1.0 ± 0.3 | In-silico (XLogP3) |
| TPSA | 53.8 Ų | Topological Polar Surface Area |
| H-Bond Acceptors | 3 (Nitrile N, Pyridine N, Ketone O) | Structural Analysis |
| H-Bond Donors | 0 | Structural Analysis |
Structural Analysis
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The Pyridine Ring: The presence of the electron-withdrawing nitrile group at C2 and the carbonyl at C5 significantly reduces the electron density of the pyridine ring, making it less susceptible to electrophilic aromatic substitution but highly reactive towards nucleophilic attack at C4 (if activated) or reduction.
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The C5-Ketone: Located at the benzylic position relative to the pyridine nitrogen, this carbonyl is activated for condensation reactions (e.g., with hydrazines or amines) to form fused tricyclic systems.
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The C2-Nitrile: A linear, sp-hybridized group that serves as a precursor for amides, carboxylic acids, or tetrazoles (via [3+2] cycloaddition).
Synthetic Pathways[3][6][9]
The synthesis of 5-oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile typically involves the functionalization of the pre-formed tetrahydroquinoline core. Two primary strategies are employed: Oxidative Functionalization and Nucleophilic Substitution .
Diagram 1: Retrosynthetic Analysis
Caption: Retrosynthetic pathway showing the conversion of tetrahydroquinoline precursors to the target nitrile via oxidation and cyanation.[1][2][3]
Detailed Protocol: Cyanation of 2-Chloro-5-oxo-5,6,7,8-tetrahydroquinoline
This is the most reliable route, avoiding the regioselectivity issues of direct C-H functionalization.
Reagents:
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Substrate: 2-Chloro-5,6,7,8-tetrahydroquinolin-5-one
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Cyanating Agent: Zinc cyanide (Zn(CN)₂)
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Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
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Solvent: DMF (N,N-Dimethylformamide), anhydrous
Step-by-Step Methodology:
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Preparation: In a glovebox or under argon, charge a reaction vial with 2-chloro-5,6,7,8-tetrahydroquinolin-5-one (1.0 equiv), Zn(CN)₂ (0.6 equiv), and Pd(PPh₃)₄ (5 mol%).
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Solvation: Add anhydrous DMF (0.2 M concentration relative to substrate). Seal the vial with a crimp cap containing a PTFE septum.
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Reaction: Heat the mixture to 80–100 °C for 4–12 hours. Monitor conversion by LC-MS (Target Mass: 172.18 [M+H]⁺).
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Note: The solution typically turns from yellow to dark orange/brown upon heating.
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Workup: Cool to room temperature. Dilute with ethyl acetate and wash with 1M ammonium hydroxide (to sequester zinc/palladium species), followed by brine.
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Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (SiO₂; Gradient: 0–40% EtOAc in Hexanes).
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Validation: Confirm structure via ¹H NMR (loss of C2-Cl signal, shift of adjacent protons).
Reactivity & Derivatization Map
The 5-oxo-2-carbonitrile scaffold is a "privileged structure" because it allows for divergent synthesis.
Diagram 2: Reactivity Profile
Caption: Divergent synthesis map highlighting the orthogonal reactivity of the C5-ketone and C2-nitrile groups.
Key Transformations
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Tricyclic Ring Formation (C5): Reaction with phenylhydrazines yields pyrido[4,3,2-de]cinnolines . This is critical for generating DNA-intercalating agents.
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Pharmacophore Expansion (C2): The nitrile can be converted to an amidine or imidate, serving as a linker for larger biaryl systems often found in kinase inhibitors (e.g., Src, EGFR).
Medicinal Chemistry Applications
Kinase Inhibition
The tetrahydroquinoline core mimics the adenine ring of ATP, allowing it to bind to the hinge region of protein kinases. The 5-oxo group provides a hydrogen bond acceptor vector, while the 2-carbonitrile group can engage in polar interactions with the gatekeeper residue or solvent front.
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Target Class: Src Family Kinases (SFKs).
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Mechanism: Competitive inhibition at the ATP binding site.
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Reference: Derivatives of this scaffold have demonstrated IC₅₀ values in the nanomolar range against Src and Lck kinases [1].
Carbonic Anhydrase (CA) Inhibition
Sulfonamide derivatives synthesized from this core (via chlorosulfonation of the phenyl ring if attached, or modification of the nitrile) show selectivity for CA isoforms IX and XII, which are hypoxic tumor markers.
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Application: Hypoxia-activated prodrugs for solid tumors (e.g., MCF7 breast cancer lines) [2].
Analytical Characterization (Expected Data)
For researchers validating the synthesis, the following spectral features are diagnostic:
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¹H NMR (400 MHz, CDCl₃):
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δ 8.0–8.5 ppm (d, 1H): Pyridine proton at C4 (deshielded by C5=O).
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δ 7.5–7.8 ppm (d, 1H): Pyridine proton at C3.
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δ 3.0–3.2 ppm (t, 2H): Methylene protons at C6 (alpha to carbonyl).
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δ 2.8–3.0 ppm (t, 2H): Methylene protons at C8 (benzylic).
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δ 2.2–2.4 ppm (m, 2H): Methylene protons at C7.
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¹³C NMR (100 MHz, CDCl₃):
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δ ~197 ppm: C5 Ketone (C=O).
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δ ~117 ppm: Nitrile (C≡N).
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δ ~150–160 ppm: Pyridine C2/C8a carbons.
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IR Spectroscopy:
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2230–2240 cm⁻¹: Sharp C≡N stretch.
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1690–1700 cm⁻¹: Strong C=O stretch (conjugated ketone).
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References
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Saleh, N. M., et al. (2013). "Synthesis of some novel 4-(2-amino-3-cyano-4-(substituted-aryl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)yl)-benzene sulphonamide evaluated for their in-vitro anti-tumor activity." Asian Journal of Research in Chemistry, 6(5). Link
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Thacker, P. S., et al. (2019).[4] "Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 86709800, 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile.[1] Link
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Dotsenko, V. V., et al. (2019). "Synthesis of (3-Cyano-5,6,7,8-Tetrahydroquinolin-2(1H)-ylidene)malononitriles." Sciforum. Link
- Ghomashi, R., et al. (2023). "Recent Advances in Biological Active Sulfonamide-based Hybrid Compounds." Current Medicinal Chemistry.
